

Application Notes and Protocols for the Quantification of 3-Isopropyl-4-methoxyaniline

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Compound of Interest

Compound Name: **3-Isopropyl-4-methoxyaniline**

Cat. No.: **B1340655**

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This document provides detailed application notes and protocols for the quantitative analysis of **3-Isopropyl-4-methoxyaniline**, a key intermediate in various synthetic processes. The following methodologies are based on established analytical techniques for similar aniline and aromatic compounds, ensuring robust and reliable quantification.

Overview of Analytical Techniques

The quantification of **3-Isopropyl-4-methoxyaniline** in various matrices can be effectively achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for routine analysis due to its accuracy and accessibility.^[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity and specificity, making it ideal for trace-level detection and impurity profiling.^{[1][2][3]}

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally stable compounds like **3-Isopropyl-4-methoxyaniline**. A reversed-phase method is generally suitable for this type of analyte.^{[1][4]}

Experimental Protocol: HPLC

a. Instrumentation:

- High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
- Data acquisition and processing software.

b. Chromatographic Conditions:

- Column: C18, 4.6 mm x 250 mm, 5 μ m particle size.
- Mobile Phase: Acetonitrile and Water (60:40, v/v) with 0.1% formic acid. For Mass Spectrometry (MS) compatible applications, formic acid is a suitable modifier.[5]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 μ L.

c. Preparation of Solutions:

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of **3-Isopropyl-4-methoxyaniline** reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 μ g/mL to 100 μ g/mL.
- Sample Solution: Accurately weigh the sample containing **3-Isopropyl-4-methoxyaniline**, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to an expected concentration within the calibration range.

d. Analysis and Quantification:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the sample solutions.
- The concentration of **3-Isopropyl-4-methoxyaniline** in the sample is determined by comparing its peak area to the calibration curve.

Data Presentation: HPLC Quantification

Parameter	Result
Retention Time	~ 5.8 min
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	0.1 μ g/mL
Limit of Quantification (LOQ)	0.3 μ g/mL
Recovery	98% - 102%
Precision (%RSD)	< 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on mass spectra.[\[2\]](#)[\[3\]](#)

Experimental Protocol: GC-MS

a. Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Autosampler and data system.

b. Chromatographic and MS Conditions:

- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Inlet Temperature: 250 °C.

- Injection Mode: Splitless.

- Oven Temperature Program:

- Initial temperature: 80 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

- MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-400.

c. Preparation of Solutions:

- Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using a volatile solvent like dichloromethane or methanol.

- Working Standard Solutions: Dilute the stock solution with the chosen solvent to prepare calibration standards (e.g., 0.1 µg/mL to 10 µg/mL).

- Sample Solution: Dissolve and dilute the sample in the same solvent to fall within the calibration range.

d. Analysis and Quantification:

- Perform a solvent blank injection to ensure system cleanliness.

- Inject the standard solutions to build a calibration curve based on the peak area of a characteristic ion.

- Inject the sample solutions.
- Quantify **3-Isopropyl-4-methoxyaniline** in the samples using the calibration curve. The identity of the compound should be confirmed by comparing the retention time and mass spectrum with that of the reference standard.[2]

Data Presentation: GC-MS Quantification

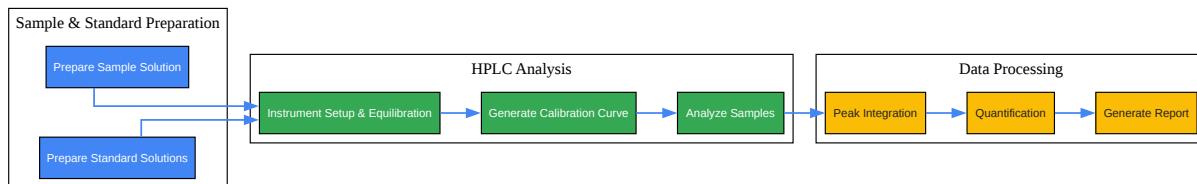
Parameter	Result
Retention Time	~ 10.2 min
Quantifier Ion (m/z)	150
Qualifier Ions (m/z)	165, 134
Linearity (R ²)	> 0.998
Limit of Detection (LOD)	0.01 µg/mL
Limit of Quantification (LOQ)	0.03 µg/mL
Recovery	97% - 103%
Precision (%RSD)	< 3%

Method Validation Summary

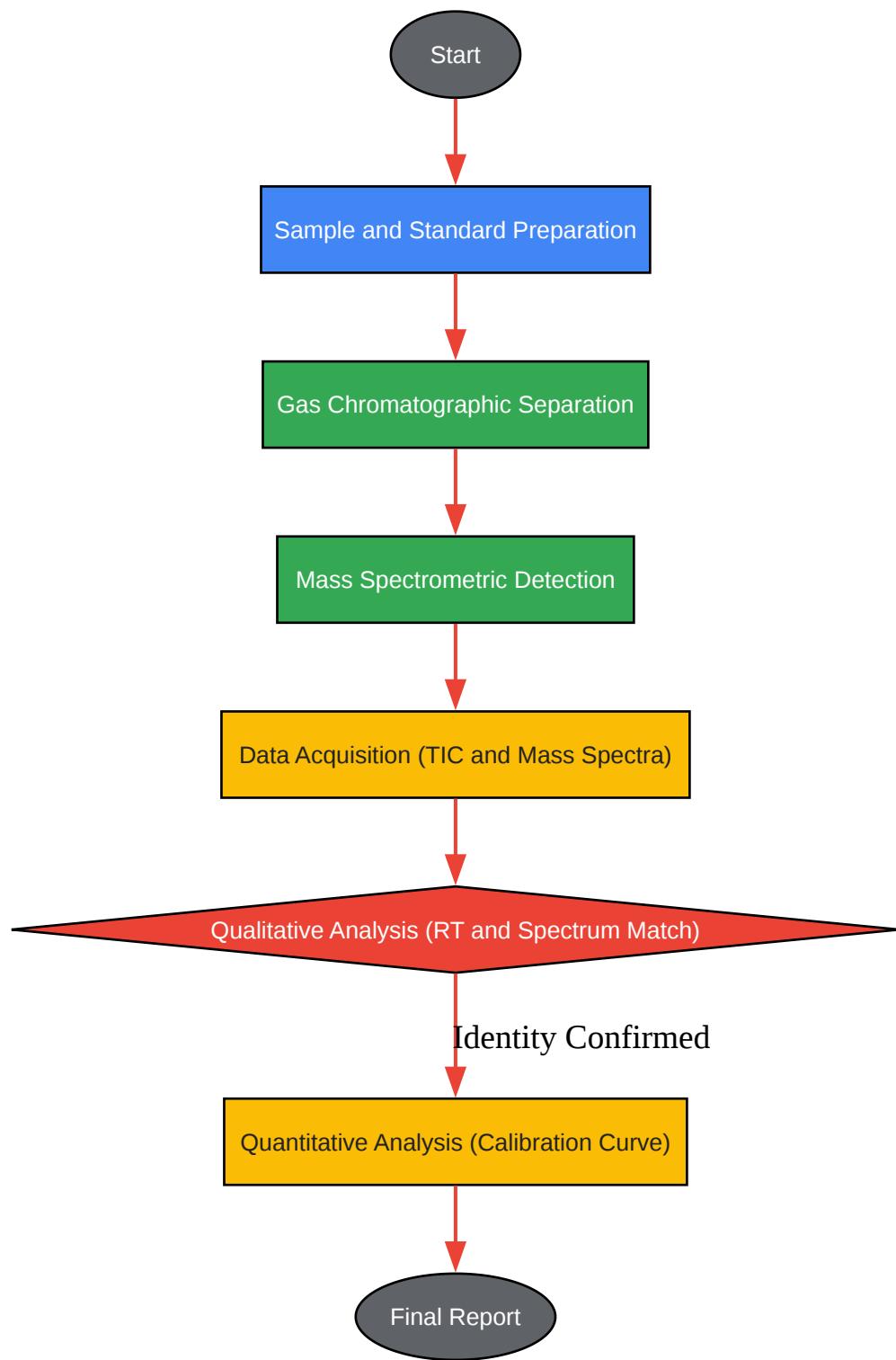
Analytical Method	Linearity (R ²)	Accuracy (% Recovery)	Precision (%RSD)	LOD	LOQ
HPLC-UV	> 0.999	98 - 102	< 2%	0.1 µg/mL	0.3 µg/mL
GC-MS	> 0.998	97 - 103	< 3%	0.01 µg/mL	0.03 µg/mL

Visualizations

The following diagrams illustrate the logical workflows for the analytical quantification of **3-Isopropyl-4-methoxyaniline**.

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Caption: Workflow for the quantification of **3-Isopropyl-4-methoxyaniline** by HPLC.



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Caption: Logical workflow for GC-MS analysis of **3-Isopropyl-4-methoxyaniline**.

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